1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine
Description
Properties
Molecular Formula |
C12H17BrN2O |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17BrN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3 |
InChI Key |
BVVSAQBPJQCNRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Method Overview
The synthesis of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine typically involves the nucleophilic substitution of a piperazine derivative with a suitably functionalized bromo-methoxyphenyl compound. The key steps include:
- Preparation or procurement of the 5-bromo-2-methoxybenzyl halide or equivalent electrophilic intermediate.
- Reaction of the electrophile with piperazine under controlled conditions to form the desired substituted piperazine.
- Purification of the product by solvent extraction, washing, crystallization, and drying.
Detailed Synthetic Procedure from Patent Literature
A representative synthetic route is described in patent WO2005021521A1, which, although focused on related piperazine derivatives, provides relevant procedural insights applicable to the target compound:
-
- The reaction mixture includes piperazine and a bromo-substituted methoxyphenyl halide (such as 1-bromo-3-chloropropane analogs).
- The reaction is carried out in a large volume of acetone solvent (e.g., 45 liters for scale-up).
- The mixture is stirred at ambient or slightly elevated temperature for approximately 21 hours.
- Progress is monitored by thin-layer chromatography (TLC) to ensure completion.
-
- After reaction, inorganic salts formed are removed by filtration.
- The filtrate is concentrated under reduced pressure using a rotary evaporator at 50-55°C.
- Hexane washes (multiple times with 7.5 liters each) are used to remove excess halide reagent.
- The crude product is dissolved in ethyl acetate and washed repeatedly with water to remove impurities.
- Drying is performed over anhydrous sodium sulfate.
- The final product is crystallized from isopropyl alcohol at 75-80°C with activated carbon treatment to remove colored impurities.
- Cooling and stirring at 15±5°C promote crystallization.
- The solid is filtered, washed with isopropyl alcohol, and dried under vacuum at 70-80°C for 8 hours to yield the pure substituted piperazine hydrochloride salt.
Reaction Scheme and Conditions Table
| Step | Reactants | Solvent | Temperature | Time | Workup Details | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Piperazine + 5-bromo-2-methoxybenzyl halide | Acetone | Ambient to 50°C | ~21 hours | Filtration of salts, concentration under vacuum | ~80 |
| 2 | Crude product | Ethyl acetate | Ambient | N/A | Hexane washing (4x), water washing (4x), drying over Na2SO4 | |
| 3 | Purification | Isopropyl alcohol | 75-80°C (dissolution), then 15±5°C (crystallization) | ~4 hours total | Activated carbon treatment, filtration, vacuum drying |
Alternative Synthetic Insights from Related Compounds
Research on related piperazine derivatives bearing bromo and methoxy substitutions on aromatic rings suggests the following synthetic strategies:
Amidation and Coupling Reactions :
- Using activated carboxylic acid derivatives of bromo-methoxyphenyl compounds to couple with piperazine under amide bond formation conditions.
- Employing coupling reagents such as carbodiimides or other activating agents to facilitate the formation of amide linkages.
- These methods are more common in derivatives with prop-2-enoyl or other acyl substituents on piperazine but provide useful synthetic alternatives.
-
- Direct nucleophilic substitution of halogenated aromatic methyl derivatives with piperazine is the preferred route for the target compound.
- Reaction conditions favor mild heating and extended reaction times to achieve complete substitution without side reactions.
Analytical and Purity Considerations
- The product is typically characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) to confirm substitution pattern.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis and melting point determination for purity and identity.
- Crystallographic analysis may be used for structural confirmation in related compounds.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-methoxybenzyl)piperazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperazines depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids derived from the methoxy group.
Reduction Reactions: Products include de-brominated piperazines or hydroxyl-substituted derivatives.
Scientific Research Applications
Scientific Research Applications of 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine
This compound is an organic compound featuring a piperazine ring substituted with a 5-bromo-2-methoxyphenyl group. The presence of a bromine atom and a methoxy group on the aromatic ring gives it unique structural characteristics, making it a subject of interest in medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 270.18 g/mol.
Applications in Scientific Research
- Medicinal Chemistry this compound serves as a building block for developing new pharmaceutical compounds.
- Interaction studies Interaction studies have revealed its potential as a ligand for various receptors. These studies often focus on understanding how the compound interacts with specific proteins and enzymes, which can provide insights into its pharmacological effects and therapeutic potential. The interactions are influenced by the compound's structural features, particularly the substituents on the aromatic ring.
- Potential pharmacological effects It has been shown to exhibit potential pharmacological effects, particularly in the realm of central nervous system activity. The compound's mechanism of action likely involves its binding affinity to specific receptors or enzymes, influenced by the presence of the bromine and methoxy substituents.
Structural Analogs
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific substitution pattern, which enhances its reactivity and potential applications compared to similar compounds. The combination of both bromine and methoxy groups on the aromatic ring contributes to its distinctive chemical and biological properties, making it a valuable compound in research settings.
Table of Structurally Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-[(5-Chloro-2-methoxyphenyl)methyl]piperazine | Contains chlorine instead of bromine | Different halogen may affect reactivity |
| 1-[(5-Bromo-2-hydroxyphenyl)methyl]piperazine | Hydroxy group instead of methoxy | Potentially different biological activity |
| 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperazine | Methyl substitution on piperazine | Alters lipophilicity and receptor interaction |
Common Reagents
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenylpiperazines
- 1-(5-Chloro-2-methoxyphenyl)piperazine hydrochloride (): Replacing bromine with chlorine at the 5-position reduces molecular weight and alters electronegativity. However, bromine’s larger size in the target compound could enhance van der Waals interactions, improving affinity for hydrophobic receptor pockets.
1-(m-Trifluoromethylphenyl)piperazine (TFMPP) ():
The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, contrasting with bromine’s moderate electronegativity. TFMPP is a potent 5-HT1B/1C agonist but lacks the methoxy group, which may explain its lower 5-HT1A affinity compared to methoxy-substituted analogs like 1-(2-methoxyphenyl)piperazine .
Methoxy-Substituted Piperazines
- 1-(2-Methoxyphenyl)piperazine (): This compound lacks the benzylmethyl and bromine substituents but demonstrates high 5-HT1A receptor affinity (Ki = 0.6 nM) due to optimal positioning of the methoxy group for hydrogen bonding with Thr351 in the receptor pocket .
1-(4-Methoxyphenyl)piperazine (MeOPP) ():
Positional isomerism (4-methoxy vs. 2-methoxy) significantly impacts receptor selectivity. MeOPP shows weaker 5-HT1A activity compared to 2-methoxy derivatives, highlighting the importance of methoxy placement for receptor interactions .
Benzylpiperazines
N-Benzylpiperazine (BZP) ():
BZP lacks halogen or methoxy substituents and primarily acts as a dopamine reuptake inhibitor with stimulant effects. The target compound’s bromine and methoxy groups likely shift its activity toward serotonin receptors, reducing dopaminergic effects .1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) ():
The methylenedioxy group enhances serotonin release but reduces receptor specificity. The target compound’s bromine and methoxy groups may confer higher selectivity for 5-HT1A/1B subtypes .
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- 5-HT1A Affinity : The 2-methoxy group in 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine aligns with SAR studies showing that 2-substituted methoxy groups enhance 5-HT1A binding (e.g., Ki = 0.6 nM for 1-(2-methoxyphenyl)piperazine derivatives) . Bromine’s lipophilicity may extend residence time in hydrophobic receptor regions.
- 5-HT1B/1C Activity : Compared to mCPP (1-(3-chlorophenyl)piperazine), the target compound’s bromine and benzylmethyl group may reduce 5-HT1B/1C agonism, as seen in TFMPP vs. mCPP comparisons .
Physicochemical Properties
- Conformational Stability : DFT studies on 1-(2-methoxyphenyl)piperazine reveal that the methoxy group stabilizes chair conformations of the piperazine ring, a feature likely shared by the target compound .
Biological Activity
1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine is a compound of significant interest due to its unique structural characteristics and potential pharmacological effects. This article explores its biological activity, including interactions with various biological targets, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a piperazine ring substituted with a 5-bromo-2-methoxyphenyl group. Its molecular formula is CHBrNO, with a molecular weight of approximately 270.18 g/mol. The presence of the bromine atom and methoxy group on the aromatic ring enhances its chemical properties, influencing its biological interactions and therapeutic potential .
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the central nervous system. It has shown potential as a ligand for several biological targets, which may include:
- Dopamine receptors : Involved in mood regulation and motor control.
- Serotonin receptors : Associated with mood, cognition, and perception.
- Acetylcholinesterase : Inhibition may contribute to cognitive enhancement and therapeutic effects in neurodegenerative diseases .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
- CNS Activity : It has been implicated in modulating neurotransmitter systems, potentially offering therapeutic benefits for conditions such as depression and anxiety.
- Antimicrobial Activity : Some studies suggest that piperazine derivatives can exhibit antimicrobial properties, although specific data on this compound's efficacy against pathogens remains limited .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Potassium permanganate : Used for oxidation reactions.
- Lithium aluminum hydride : Employed for reduction processes.
- Sodium azide : Utilized in substitution reactions.
This synthetic pathway allows for the introduction of the bromine and methoxy substituents that are crucial for the compound's biological activity .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features |
|---|---|
| 1-[(5-Chloro-2-methoxyphenyl)methyl]piperazine | Contains chlorine instead of bromine; affects reactivity. |
| 1-[(5-Bromo-2-hydroxyphenyl)methyl]piperazine | Hydroxy group instead of methoxy; may alter biological activity. |
| 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-methylpiperazine | Methyl substitution on piperazine; changes lipophilicity and receptor interaction. |
The distinct substitution pattern of this compound enhances its reactivity and potential applications compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives, providing insights into their mechanisms and therapeutic potentials:
- A study involving virtual screening identified piperazine derivatives that inhibit human acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease by preventing amyloid peptide aggregation .
- Additional research has highlighted the role of piperazine-containing compounds in targeting various kinases, indicating their versatility as therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
